Cas no 873857-52-4 (cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate)
cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- LXUBMXNGFGINFA-UHFFFAOYSA-N
- cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
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- Inchi: 1S/C17H18O5/c1-20-13-7-8-15-11(9-13)10-14(17(19)22-15)16(18)21-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
- InChI Key: LXUBMXNGFGINFA-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=C(C=C(OC)C=C2)C=C1C(OC1CCCCC1)=O
cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3063-0042-2μmol |
cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate |
873857-52-4 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
| Life Chemicals | F3063-0042-1mg |
cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate |
873857-52-4 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
| Life Chemicals | F3063-0042-2mg |
cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate |
873857-52-4 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
| Life Chemicals | F3063-0042-3mg |
cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate |
873857-52-4 | 90%+ | 3mg |
$63.0 | 2023-04-28 |
cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Cyclohexyl 6-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate: A Comprehensive Overview
Cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, identified by the CAS number 873857-52-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the chromene family, which is characterized by a fused benzene and gamma-pyrone ring system. The presence of the cyclohexyl group and the methoxy substituent at position 6 adds unique properties to this molecule, making it a subject of extensive research in recent years.
The structure of cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is notable for its chromene core, which is known for its ability to participate in various biological activities. The methoxy group at position 6 plays a crucial role in modulating the electronic properties of the molecule, enhancing its stability and bioavailability. Recent studies have highlighted the potential of this compound as a precursor for drug development, particularly in the context of anti-inflammatory and antioxidant therapies.
In terms of synthesis, cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can be prepared through a variety of methods, including condensation reactions and ring-closing strategies. One common approach involves the reaction of substituted cinnamic acids with alcohols in the presence of an acid catalyst. This method not only ensures high yield but also allows for fine-tuning of the substituents to achieve desired properties.
The applications of this compound are diverse. In the pharmaceutical industry, it has been explored as a potential lead compound for developing new drugs targeting chronic diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, its use in agrochemicals has been investigated due to its ability to act as a plant growth regulator. Recent research has also delved into its role as a fluorescent probe for sensing specific analytes in complex biological systems.
From an environmental perspective, understanding the fate and transport of cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate in various ecosystems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, making it less persistent in natural environments compared to some other synthetic compounds.
In conclusion, cyclohexyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS No: 873857-52-4) stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and biological evaluations, positions it as a key player in future research and development endeavors.
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